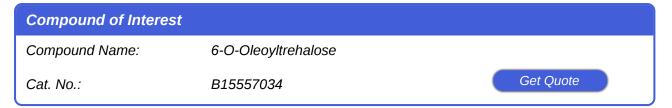


A Technical Guide to the Natural Occurrence of Trehalose Esters in Microorganisms

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and physiological roles of trehalose esters in various microorganisms. Trehalose esters, a class of glycolipids, are significant molecules found predominantly in the cell envelopes of actinomycetes, including pathogenic species like Mycobacterium tuberculosis and industrially relevant bacteria such as Rhodococcus. Their unique structures contribute to microbial survival, virulence, and interaction with host organisms, making them critical targets for drug development and valuable compounds for biotechnological applications.

Introduction to Microbial Trehalose Esters

Trehalose is a non-reducing disaccharide composed of two α,α -1,1-linked glucose units.[1][2] It is synthesized by a wide array of organisms, including bacteria, fungi, and plants, where it often serves as a protectant against environmental stresses like desiccation, osmotic shock, and extreme temperatures.[1][3][4] In certain bacteria, particularly within the order Actinomycetales, trehalose serves as a scaffold for the attachment of long-chain fatty acids, forming trehalose esters.[5][6][7]

These glycolipids are characterized by their amphipathic nature and diverse chemical structures, which arise from variations in the number, length, and modification of the attached acyl chains. The most extensively studied trehalose esters include the mycolic acid-containing lipids of Mycobacterium and the succinoyl trehalose lipids of Rhodococcus.



Trehalose Esters in Pathogenic Mycobacteria

The cell envelope of Mycobacterium tuberculosis is rich in unique lipids that are crucial for its pathogenesis.[8] Among these, trehalose esters are the most abundant and play pivotal roles in modulating the host immune response.[8][9]

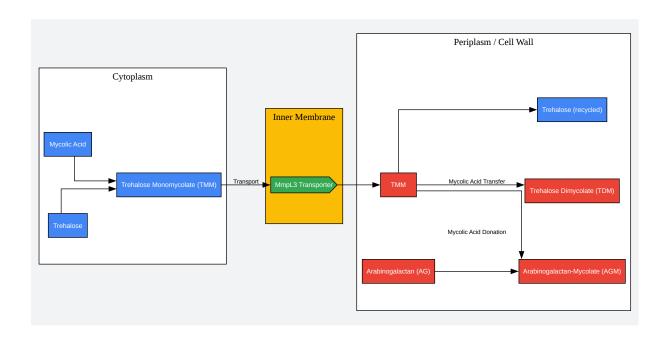
Trehalose Dimycolate (TDM) and Trehalose Monomycolate (TMM)

- Trehalose 6,6'-dimycolate (TDM), historically known as "cord factor," is the most abundant extractable glycolipid in virulent M. tuberculosis.[9][10] It consists of a trehalose molecule esterified at the 6 and 6' positions with two molecules of mycolic acid—long, α-branched, β-hydroxy fatty acids that are characteristic of mycobacteria.[5] TDM is a key virulence factor, contributing to the inhibition of phagosome maturation and the formation of granulomas.[8][9]
- Trehalose 6-monomycolate (TMM) is a biosynthetic precursor to both TDM and the
 mycolated arabinogalactan of the cell wall.[11][12] TMM is synthesized in the cytoplasm and
 transported across the inner membrane by the essential transporter MmpL3.[13] In the
 periplasm, TMM donates its mycolic acid to arabinogalactan or to another TMM molecule to
 form TDM.[11]

Biosynthesis and Transport

The biosynthesis of TMM and TDM is a critical process for the assembly of the mycobacterial cell wall. It begins in the cytoplasm with the ligation of a mycolic acid to trehalose. The resulting TMM is then flipped across the plasma membrane by MmpL3.[13] Periplasmic enzymes subsequently catalyze the transfer of the mycolic acid from TMM to either arabinogalactan or another TMM, releasing free trehalose in the process, which can be recycled.[11]





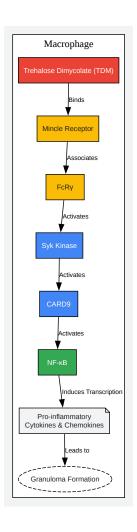
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Biosynthesis and transport of TMM and TDM in Mycobacteria.

Interaction with the Host Immune System

TDM is a potent immunomodulator that interacts directly with host cell receptors. It is recognized by the C-type lectin receptor Mincle on macrophages, which triggers a signaling cascade involving the Fc receptor common γ-chain (FcRγ), the spleen tyrosine kinase (Syk), and the caspase recruitment domain-containing protein 9 (CARD9).[8][9] This pathway ultimately leads to the activation of NF-κB and the production of pro-inflammatory cytokines and chemokines, which are essential for granuloma formation.[9] Concurrently, TDM subverts host defenses by inhibiting the fusion of phagosomes with lysosomes, thereby promoting the intracellular survival of the bacteria.[8][14]





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Signaling pathway of TDM interaction with a host macrophage.

Trehalose Esters in Rhodococcus Species

Bacteria of the genus Rhodococcus are known for their ability to metabolize hydrophobic compounds and produce a variety of biosurfactants, including trehalose esters.[7][15]

Succinoyl Trehalose Lipids (STLs)

Rhodococcus species, when grown on n-alkanes, secrete succinoyl trehalose lipids (STLs).[15] [16] These molecules are characterized by a trehalose core acylated with two or three fatty acids and one or two succinoyl groups.[17] The length of the fatty acyl chains directly corresponds to the n-alkane substrate used for cultivation.[15] STLs are powerful biosurfactants with excellent surface activity, exhibiting very low critical micelle concentrations



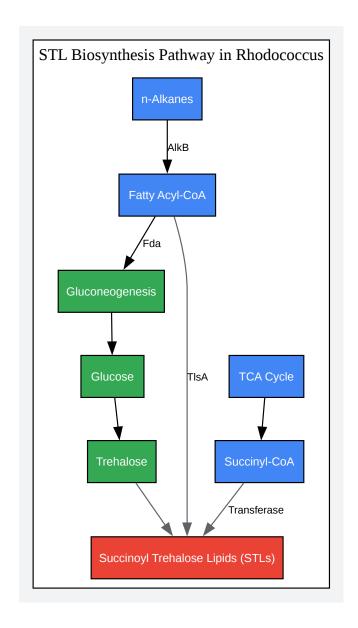
(CMC).[18] For instance, Rhodococcus sp. SD-74 can produce up to 40 g/L of STLs from n-hexadecane.[15]

Biosynthesis of STLs

The proposed biosynthetic pathway for STLs from n-alkanes involves three main stages:

- Alkane Metabolism: The n-alkane substrate is oxidized by an alkane monooxygenase (AlkB) to initiate its conversion into fatty acyl-CoAs.[16][19]
- Sugar Synthesis: Gluconeogenesis pathways, involving enzymes like fructose-1,6-bisphosphate aldolase (Fda), synthesize glucose from intermediates of alkane metabolism. The glucose is then used to produce the trehalose backbone.[19]
- Acyl and Succinoyl Transfer: An acyl-CoA transferase (TlsA) catalyzes the final step, transferring acyl groups to the trehalose moiety.[16][19] Succinyl-CoA, derived from the TCA cycle, serves as the donor for the succinoyl groups.





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Proposed biosynthesis pathway of STLs from n-alkanes.

Quantitative Data Summary

The production and properties of microbial trehalose esters are summarized below.

Table 1: Major Trehalose Esters in Microorganisms



Trehalose Ester Name	Abbreviation	Primary Microorganism (s)	General Structure	Key Function(s)
Trehalose 6,6'- dimycolate	TDM	Mycobacterium tuberculosis	Trehalose + 2 Mycolic Acids	Virulence Factor, Immunomodulati on[8][9]
Trehalose 6- monomycolate	ТММ	Mycobacterium tuberculosis	Trehalose + 1 Mycolic Acid	Biosynthetic Precursor[11][13]
Succinoyl Trehalose Lipids	STLs	Rhodococcus spp.	Trehalose + Fatty Acids + Succinic Acid	Biosurfactant, Antiviral[15][18]
Di/Tri- acyltrehalose	-	Rhodococcus, Nocardia	Trehalose + 2-3 Fatty Acids	Biosurfactant[6]

Table 2: Production Yields of Trehalose Esters

Microorganism	Ester Type	Substrate	Yield	Reference
Rhodococcus sp. SD-74	STLs	n-Hexadecane	40 g/L	[15]
Rhodococcus erythropolis MTCC 2794	Trehalose lipids	n-Hexadecane	~25 g/L	[17]

Table 3: Biological Activity of Trehalose Esters



Trehalose Ester Derivative	Activity	Organism(s) Tested	Quantitative Measure (MIC/IC50)	Reference
Trehalose monolaurate	Antimicrobial	Pseudomonas aeruginosa	MIC: 0.45 mM	[20][21]
Trehalose dicaprylate	Antimicrobial	Escherichia coli	MIC: 16 mM	[20][21]
Trehalose monocaprylate	Anti-biofilm	Staphylococcus aureus	86.25% inhibition at 99.2 mM	[20][21]
Trehalose dipalmitate	Anti- inflammatory	15-LOX Inhibition	IC50: 13.23 mM	[20][21]

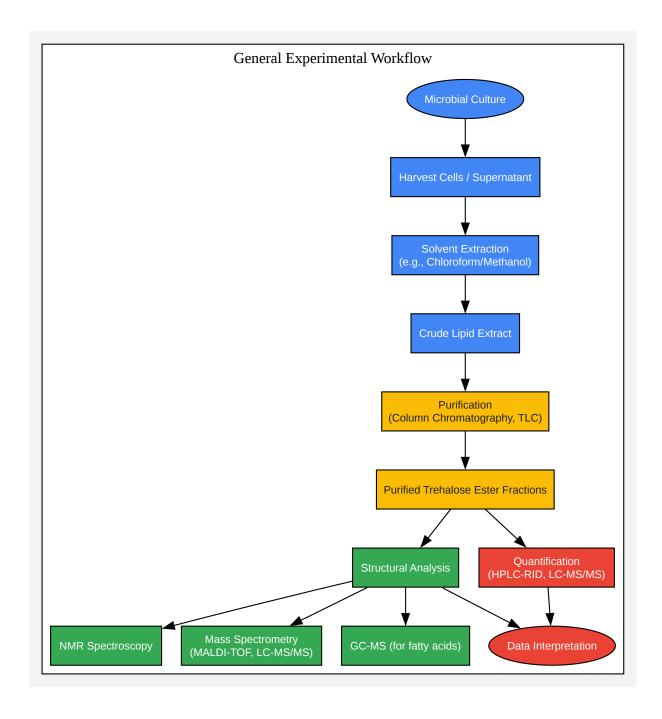
Experimental Protocols and Methodologies

The identification and characterization of trehalose esters involve a multi-step process combining extraction, purification, and advanced analytical techniques.

General Workflow for Extraction and Characterization

A typical workflow begins with the cultivation of the microorganism, followed by the extraction of lipids from the cell mass or culture supernatant. The crude lipid extract is then fractionated using chromatographic methods to purify the trehalose esters, which are subsequently identified using spectroscopic and spectrometric analyses.





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Workflow for the analysis of microbial trehalose esters.

Detailed Methodologies

• Extraction: Lipids are typically extracted from lyophilized bacterial cells using a series of organic solvents. For mycobacterial lipids like TDM, a common method involves extraction



with petroleum ether to remove surface-exposed lipids.[10] For STLs from Rhodococcus, extraction from the culture broth followed by precipitation is often employed.[15]

- Purification: Crude extracts are fractionated using column chromatography on silica gel.
 Elution with a gradient of solvents (e.g., chloroform to methanol) separates lipids based on polarity. Further purification can be achieved using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[21]
- Structural Characterization:
 - Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to determine the core structure, including the anomeric configuration of the trehalose moiety and the location of ester linkages.[17][18]
 - Mass Spectrometry (MS): Techniques like MALDI-TOF/MS and Electrospray Ionization (ESI-MS) provide the molecular weight of the intact glycolipid.[17][18] Tandem MS (MS/MS) can be used to fragment the molecule and identify its constituent parts (sugar, acyl chains).[22]
 - Gas Chromatography-Mass Spectrometry (GC-MS): To identify the specific fatty acids, the purified trehalose ester is hydrolyzed, and the released fatty acids are methylated and analyzed by GC-MS.[18]
- Quantification: Quantitative analysis of trehalose and its esters can be performed using
 HPLC with a Refractive Index Detector (RID) or, for higher sensitivity, Liquid
 Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[22] Enzymatic assays can also
 quantify the trehalose content after hydrolysis.[22]

Conclusion and Future Directions

Trehalose esters are a diverse and functionally significant class of microbial glycolipids. In pathogens like M. tuberculosis, they are key virulence factors and represent prime targets for the development of novel anti-tubercular drugs and vaccine adjuvants. The TDM-Mincle interaction, for instance, is a well-defined pathway that could be targeted to modulate the host immune response. In non-pathogenic bacteria like Rhodococcus, trehalose esters are high-performance biosurfactants with potential applications in bioremediation, food technology, and pharmaceuticals.[7][15]



Future research should focus on discovering novel trehalose esters from a wider range of microorganisms, including extremophiles, and elucidating their biosynthetic pathways. A deeper understanding of the structure-function relationships of these molecules will enable the rational design of synthetic analogues with enhanced or tailored biological activities for therapeutic and industrial purposes.

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